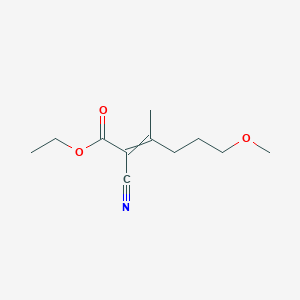
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate is an organic compound with the molecular formula C11H17NO3. It is an α,β-unsaturated carboxylic ester, characterized by the presence of a cyano group, a methoxy group, and a methyl group attached to a hexenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 6-methoxy-3-methylhex-2-enal in the presence of a base such as piperidine. The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the α,β-unsaturated ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The α,β-unsaturated ester moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-methylhex-2-enoate: Lacks the methoxy group, leading to different reactivity and properties.
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate: Contains a phenyl group, which significantly alters its chemical behavior and applications.
Uniqueness
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate is unique due to the presence of both a cyano group and a methoxy group on the hexenoate backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
Número CAS |
90158-43-3 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate |
InChI |
InChI=1S/C11H17NO3/c1-4-15-11(13)10(8-12)9(2)6-5-7-14-3/h4-7H2,1-3H3 |
Clave InChI |
NRDMCRYYPGAECX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C)CCCOC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















